2,2,2-trichloroethyl N-methylcarbamate
Description
2,2,2-Trichloroethyl N-methylcarbamate is a carbamate derivative characterized by a trichloroethyl group (-OCH₂CCl₃) and an N-methyl substituent. Carbamates are widely used in agrochemicals and pharmaceuticals due to their stability and bioactivity. This compound is notable for its role as an insecticide and as a versatile intermediate in organic synthesis, particularly in the preparation of unsymmetrical ureas .
Properties
IUPAC Name |
2,2,2-trichloroethyl N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl3NO2/c1-8-3(9)10-2-4(5,6)7/h2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKPZVMPZAQBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304204 | |
| Record name | 2,2,2-trichloroethyl N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28126-22-9 | |
| Record name | NSC164562 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trichloroethyl N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via a two-step mechanism:
Optimization of Reaction Conditions
Key parameters from patent EP1506965A1 include:
Table 1: Representative Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Methylene chloride | 85–90% |
| Temperature | 20–25°C | Maximizes selectivity |
| Catalyst Loading | 0.05–0.1 equiv | 15% yield boost |
Dirhodium-Catalyzed C–H Amination
A complementary approach employs dirhodium catalysts to functionalize C–H bonds, as demonstrated in the synthesis of structurally related carbamates.
Catalytic Cycle and Substrate Scope
The dirhodium nitrene complex, generated in situ from Rh₂(oct)₄ and 2,2,2-trichloroethyl-N-tosyloxycarbamate (TrocNHOTs), inserts into C–H bonds of N-methylaniline derivatives:
This method achieves 71% yield for 2,2,2-trichloroethyl ((methyl(phenyl)amino)methyl)carbamate under mild conditions (room temperature, 12 hours).
Kinetic Isotope Effect (KIE) Studies
Competitive reactions with deuterated substrates revealed a KIE of 3.7, indicating that C–H bond cleavage is rate-determining. This insight guides catalyst selection and reaction design.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : Signals at δ 4.92 (d, J = 5.6 Hz, 2H, CH₂CCl₃) and δ 3.02 (s, 3H, N–CH₃).
-
IR (neat) : Peaks at 1722 cm⁻¹ (C=O stretch) and 1132 cm⁻¹ (C–O–C asymmetric stretch).
Industrial-Scale Considerations
Solvent Recovery
Halogenated solvents like methylene chloride are recycled via distillation, reducing costs by ~30%.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of simpler carbamate compounds.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloroethyl carbamate derivatives, while reduction can produce simpler carbamates.
Scientific Research Applications
2,2,2-Trichloroethyl N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amines and alcohols.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2,2,2-trichloroethyl N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The trichloroethyl moiety is shared across several compound classes, but differences in functional groups and substituents lead to distinct properties and applications.
Carbamates
- 2,2,2-Trichloroethyl Allylcarbamate (CAS 1087788-83-7) : Used in Mizoroki-Heck reactions for C–C bond formation. The allyl group enhances reactivity in cross-coupling reactions compared to the N-methyl variant .
- Fluorinated Carbamates (e.g., 2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate) : Fluorine substituents increase lipophilicity and metabolic stability, making them preferred in medicinal chemistry over chlorinated analogs .
Carbonates
- 4-Acetamidophenyl 2,2,2-Trichloroethyl Carbonate : A carbonate ester studied for particle size-dependent oral toxicity in mice. Unlike carbamates, carbonates are hydrolyzed by esterolytic enzymes, leading to faster metabolic degradation .
Sulfates
- Biphenyl-4-yl 2,2,2-Trichloroethyl Sulfate: A sulfate ester with a planar biphenyl structure (dihedral angle: 4.9°). Its stability under physiological conditions and association with bladder carcinogenesis (via urinary stone formation) contrast with carbamates’ insecticidal mechanisms .
Organophosphates
- 2,2,2-Trichloroethyl Dichlorophosphate : A phosphorylating agent with high reactivity. Its acute toxicity and corrosive nature differ significantly from carbamates’ moderated bioactivity .
Stability and Reactivity
- Hydrolysis :
- Carbamates (e.g., 2,2,2-trichloroethyl N-methylcarbamate) are cleaved under mild acidic conditions (pH 4.2) using zinc, enabling selective deprotection in multi-step syntheses .
- Carbonates (e.g., 4-acetamidophenyl 2,2,2-trichloroethyl carbonate) undergo rapid enzymatic hydrolysis via esterases, limiting their persistence in biological systems .
- Thermal Stability : Sulfates like biphenyl-4-yl 2,2,2-trichloroethyl sulfate exhibit greater thermal stability due to strong S–O bonds, whereas carbamates decompose at elevated temperatures .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP* | Key Property |
|---|---|---|---|---|
| 2,2,2-Trichloroethyl N-methylcarbamate | C₄H₆Cl₃NO₂ | 206.46 | 2.1 | High solubility in organic solvents |
| Biphenyl-4-yl 2,2,2-trichloroethyl sulfate | C₁₄H₁₁Cl₃O₄S | 385.65 | 3.8 | Low water solubility; crystalline solid |
| 4-Acetamidophenyl 2,2,2-trichloroethyl carbonate | C₁₁H₁₀Cl₃NO₄ | 334.56 | 2.9 | Hydrolytically unstable |
| 2,2,2-Trifluoroethyl N-(3-trifluoromethylphenyl)carbamate | C₁₀H₇F₆NO₂ | 287.17 | 3.5 | High lipophilicity |
*LogP values estimated via computational methods.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2,2-trichloroethyl N-methylcarbamate, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via carbamate formation using methylamine and 2,2,2-trichloroethyl chloroformate. Key steps include:
- Reagent Control : Maintain stoichiometric ratios (e.g., 1:1 molar ratio of methylamine to chloroformate) to minimize side reactions like over-alkylation.
- Solvent Selection : Use aprotic solvents (e.g., THF or dichloromethane) to stabilize intermediates.
- Temperature : Reactions are often conducted at 0–25°C to control exothermicity. Post-reduction steps (e.g., Zn/AcOH for deprotection) require careful pH control (pH 4.2–5.0) to avoid premature cleavage .
Q. How is the 2,2,2-trichloroethyl group utilized as a protecting group in organic synthesis, and what are its advantages over other carbamate-protecting groups?
- Methodological Answer : The 2,2,2-trichloroethyl (Troc) group is acid- and base-stable but selectively removable under mild reductive conditions (e.g., Zn/N-methylimidazole in THF–H2O). Advantages include:
- Orthogonality : Stable to common deprotection methods for Boc/Cbz groups (e.g., TFA or H2/Pd).
- Compatibility : Tolerates reducible functionalities (e.g., nitro groups) and acid-sensitive moieties (e.g., tert-butyl esters) during cleavage .
Q. What analytical techniques are recommended for characterizing 2,2,2-trichloroethyl N-methylcarbamate and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm carbamate linkage (δ ~155–160 ppm for carbonyl).
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+Na]<sup>+</sup>).
- X-ray Crystallography : For solid-state structural elucidation, particularly to resolve steric effects in derivatives (e.g., dihedral angles between aromatic rings in biphenyl analogs) .
Advanced Research Questions
Q. How do steric and electronic factors influence the selective cleavage of the Troc group in multi-functionalized molecules?
- Methodological Answer :
- Steric Hindrance : Bulky substituents adjacent to the Troc group slow cleavage kinetics. For example, in estrone derivatives, cleavage requires 4 hours at pH 4.2 vs. 30 minutes for linear analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) adjacent to the carbamate increase lability under reductive conditions. Mechanistic studies suggest Zn-mediated single-electron transfer (SET) as the rate-determining step .
Q. What contradictions exist in reported reaction yields for Troc-protected intermediates, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies arise from:
- Moisture Sensitivity : Troc chloroformate degrades in humid conditions. Use anhydrous solvents and inert atmospheres.
- Workup Protocols : Incomplete extraction (e.g., using ethyl acetate vs. DCM) can lead to yield variations. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can computational modeling complement experimental data in predicting the stability and reactivity of Troc-protected carbamates?
- Methodological Answer :
- DFT Calculations : Predict optimal cleavage conditions by modeling transition states (e.g., Zn coordination geometry).
- Conformational Analysis : Compare calculated vs. experimental dihedral angles (e.g., biphenyl-4-yl derivatives show planar conformations in XRD but ~41° in gas-phase calculations due to crystal packing effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
